Cas no 244059-99-2 (6-hydroxy-5-Quinolinecarbonitrile)
6-hydroxy-5-Quinolinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-hydroxy-5-Quinolinecarbonitrile
- 6-hydroxyquinoline-5-carbonitrile
- SB68226
- 244059-99-2
-
- Inchi: 1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H
- InChI Key: AZFFLTNBQDADIE-UHFFFAOYSA-N
- SMILES: OC1C=CC2C(=CC=CN=2)C=1C#N
Computed Properties
- Exact Mass: 170.048012819g/mol
- Monoisotopic Mass: 170.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 56.9Ų
6-hydroxy-5-Quinolinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239000-1g |
6-Hydroxyquinoline-5-carbonitrile |
244059-99-2 | 97% | 1g |
$594 | 2021-08-04 | |
| Chemenu | CM239000-5g |
6-Hydroxyquinoline-5-carbonitrile |
244059-99-2 | 97% | 5g |
$1388 | 2021-08-04 | |
| Chemenu | CM239000-10g |
6-Hydroxyquinoline-5-carbonitrile |
244059-99-2 | 97% | 10g |
$1828 | 2021-08-04 | |
| Chemenu | CM239000-1g |
6-Hydroxyquinoline-5-carbonitrile |
244059-99-2 | 97% | 1g |
$692 | 2022-09-01 | |
| Alichem | A189000406-250mg |
5-Cyano-6-hydroxyquinoline |
244059-99-2 | 98% | 250mg |
$754.64 | 2023-09-02 | |
| Alichem | A189000406-500mg |
5-Cyano-6-hydroxyquinoline |
244059-99-2 | 98% | 500mg |
$1034.25 | 2023-09-02 | |
| Alichem | A189000406-1g |
5-Cyano-6-hydroxyquinoline |
244059-99-2 | 98% | 1g |
$1906.61 | 2023-09-02 |
6-hydroxy-5-Quinolinecarbonitrile Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-hydroxy-5-Quinolinecarbonitrile
6-Hydroxy-5-Quinolinecarbonitrile: A Comprehensive Overview
6-Hydroxy-5-Quinolinecarbonitrile (CAS No. 244059-99-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique quinoline skeleton with a hydroxyl group at position 6 and a cyano group at position 5, exhibits a range of intriguing properties that make it a valuable subject for research and application.
The quinoline framework is a fundamental structure in organic chemistry, known for its aromaticity and versatility in forming various functional groups. In the case of 6-Hydroxy-5-Quinolinecarbonitrile, the hydroxyl group introduces hydrophilic properties, while the cyano group adds electron-withdrawing characteristics, creating a compound with a delicate balance of electronic and steric effects. This combination makes it an attractive candidate for exploring its potential in drug design, catalysis, and electronic materials.
Recent studies have highlighted the importance of 6-Hydroxy-5-Quinolinecarbonitrile in the development of new pharmaceutical agents. Researchers have investigated its role as a potential lead compound for anti-inflammatory and anticancer drugs. The hydroxyl group at position 6 facilitates hydrogen bonding, which is crucial for interactions with biological targets, while the cyano group enhances the compound's ability to modulate electronic properties, making it suitable for tuning pharmacokinetic profiles.
In addition to its pharmacological applications, 6-Hydroxy-5-Quinolinecarbonitrile has shown promise in materials science. Its rigid quinoline backbone and functional groups make it an ideal candidate for constructing advanced materials such as organic semiconductors and coordination polymers. Recent research has demonstrated that this compound can serve as a building block for self-assembled nanostructures, which hold potential applications in electronics and sensing technologies.
The synthesis of 6-Hydroxy-5-Quinolinecarbonitrile involves a series of well-established organic reactions, including Friedlander synthesis, followed by selective oxidation and cyanation steps. These methods have been optimized to achieve high yields and purity, ensuring that the compound is readily available for further studies and applications.
From an environmental perspective, 6-Hydroxy-5-Quinolinecarbonitrile has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint. However, further research is required to fully understand its long-term impact on ecosystems.
In conclusion, 6-Hydroxy-5-Quinolinecarbonitrile (CAS No. 244059-99-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in future scientific endeavors.
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